methyl 4-[(E)-(2-{4-[(4-fluorophenyl)amino]-4-oxobutanoyl}hydrazinylidene)methyl]benzoate
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Overview
Description
Methyl 4-[(E)-(2-{4-[(4-fluorophenyl)amino]-4-oxobutanoyl}hydrazinylidene)methyl]benzoate is a complex organic compound known for its diverse applications in scientific research. This compound features a benzoate ester linked to a hydrazone moiety, which is further connected to a fluorophenyl group. Its unique structure allows it to participate in various chemical reactions and makes it valuable in fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-(2-{4-[(4-fluorophenyl)amino]-4-oxobutanoyl}hydrazinylidene)methyl]benzoate typically involves multiple steps:
Formation of the Hydrazone: The initial step involves the reaction of 4-aminobenzaldehyde with 4-fluorophenylhydrazine under acidic conditions to form the hydrazone intermediate.
Acylation: The hydrazone intermediate is then acylated using 4-oxobutanoic acid chloride in the presence of a base such as triethylamine to form the desired product.
Esterification: Finally, the benzoic acid derivative is esterified using methanol and a catalytic amount of sulfuric acid to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-(2-{4-[(4-fluorophenyl)amino]-4-oxobutanoyl}hydrazinylidene)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, methyl 4-[(E)-(2-{4-[(4-fluorophenyl)amino]-4-oxobutanoyl}hydrazinylidene)methyl]benzoate is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in studying biological pathways and mechanisms.
Medicine
The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of new drugs. Its fluorophenyl group is known to enhance the biological activity of pharmaceutical compounds, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which methyl 4-[(E)-(2-{4-[(4-fluorophenyl)amino]-4-oxobutanoyl}hydrazinylidene)methyl]benzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazone moiety can form reversible covalent bonds with active site residues, modulating the activity of target proteins. Additionally, the fluorophenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: Used in the synthesis of guanidine alkaloids and as a dye intermediate.
Methyl 4-(trifluoromethoxy)benzoate: Known for its applications in fluorinated intermediates.
Methyl 4-[(E)-(hydroxyimino)methyl]benzoate: Utilized in various organic synthesis reactions.
Uniqueness
Methyl 4-[(E)-(2-{4-[(4-fluorophenyl)amino]-4-oxobutanoyl}hydrazinylidene)methyl]benzoate stands out due to its combination of a hydrazone moiety and a fluorophenyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for diverse applications in research and industry.
Properties
Molecular Formula |
C19H18FN3O4 |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
methyl 4-[(E)-[[4-(4-fluoroanilino)-4-oxobutanoyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C19H18FN3O4/c1-27-19(26)14-4-2-13(3-5-14)12-21-23-18(25)11-10-17(24)22-16-8-6-15(20)7-9-16/h2-9,12H,10-11H2,1H3,(H,22,24)(H,23,25)/b21-12+ |
InChI Key |
RQKLMZPBDCDGAH-CIAFOILYSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)CCC(=O)NC2=CC=C(C=C2)F |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)CCC(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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